1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the Fmoc Protecting Group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesizers for large-scale production.
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance and stability, while the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties. These characteristics enable the compound to interact with enzymes, receptors, and other biological molecules, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Fmoc-Protected Amino Acids: These compounds also contain the Fmoc protecting group but differ in the side chain structure.
Trifluoromethyl-Substituted Pyrrolidines: These compounds share the trifluoromethyl group but may lack the Fmoc protecting group.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring can be compared to highlight the unique properties imparted by the trifluoromethyl and Fmoc groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)20(18(26)27)9-10-25(12-20)19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJHPZSXAUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340420-16-7 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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